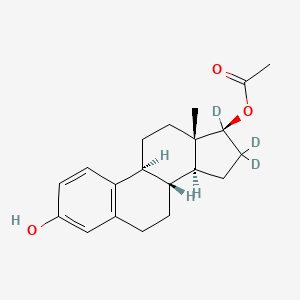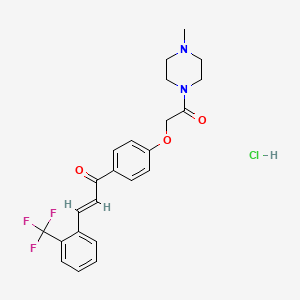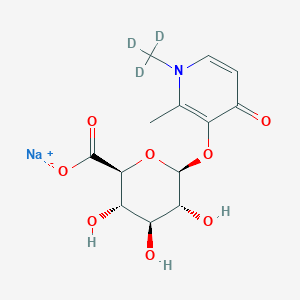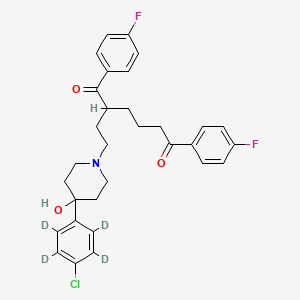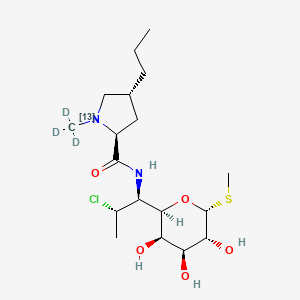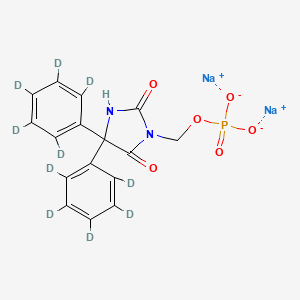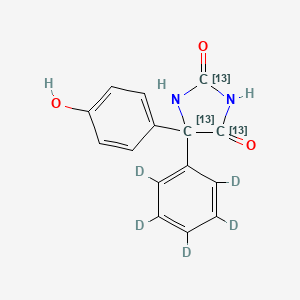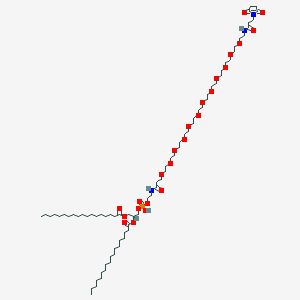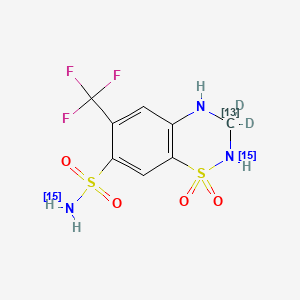
Hydroflumethiazide-15N2,13C,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroflumethiazide-15N2,13C,d2 is a stable isotope-labeled compound of Hydroflumethiazide. It is labeled with carbon-13, nitrogen-15, and deuterium (heavy hydrogen). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroflumethiazide-15N2,13C,d2 involves the incorporation of stable isotopes into the Hydroflumethiazide molecule. The process typically includes the following steps:
Synthesis of Labeled Precursors: The labeled precursors, such as carbon-13, nitrogen-15, and deuterium-labeled reagents, are synthesized or procured.
Condensation Reaction: The labeled precursors undergo a series of condensation reactions to form the thiazide ring structure.
Final Assembly: The labeled thiazide ring is then coupled with other necessary components to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroflumethiazide-15N2,13C,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazide derivatives .
Applications De Recherche Scientifique
Hydroflumethiazide-15N2,13C,d2 is widely used in scientific research for various applications:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Hydroflumethiazide in the body.
Metabolic Profiling: It helps in identifying metabolic pathways and intermediates of Hydroflumethiazide.
Drug Development: The labeled compound is used in drug development to understand the pharmacokinetic and metabolic profiles of new drug candidates.
Biological Studies: It is used in biological studies to investigate the effects of Hydroflumethiazide on different biological systems
Mécanisme D'action
Hydroflumethiazide-15N2,13C,d2, like its non-labeled counterpart, exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of sodium, chloride, and water. The molecular target is the sodium-chloride symporter (SLC12A3), and the pathway involved is the regulation of electrolyte and fluid balance in the kidneys .
Comparaison Avec Des Composés Similaires
Hydroflumethiazide-15N2,13C,d2 can be compared with other isotope-labeled thiazide diuretics, such as:
Hydrochlorothiazide-15N2,13C,d2: Similar in structure and function but differs in the specific isotopic labeling and pharmacokinetic profile.
Chlorothiazide-15N2,13C,d2: Another thiazide diuretic with similar applications but different chemical properties.
Bendroflumethiazide-15N2,13C,d2: Used for similar research purposes but has a different molecular structure and pharmacological effects.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C8H8F3N3O4S2 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1 |
Clé InChI |
DMDGGSIALPNSEE-VVSBCMTCSA-N |
SMILES isomérique |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H] |
SMILES canonique |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
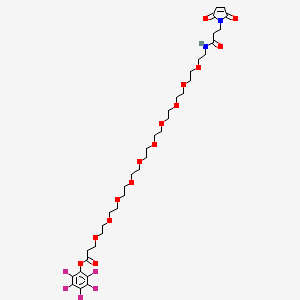
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
